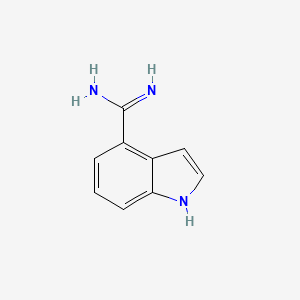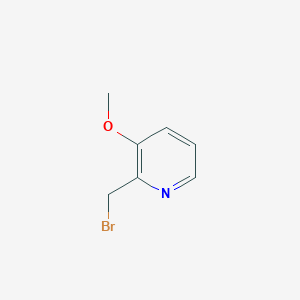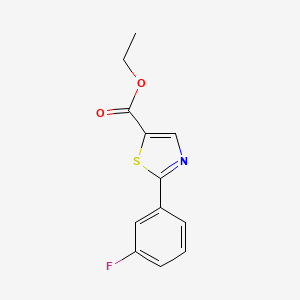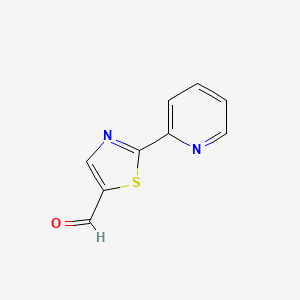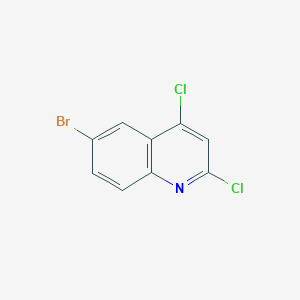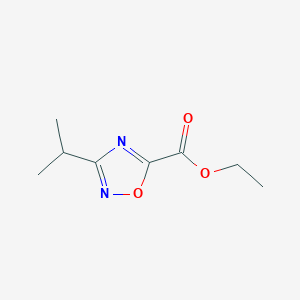![molecular formula C11H9ClF3N3 B1394976 (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1242271-46-0](/img/structure/B1394976.png)
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile
Overview
Description
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile is a useful research compound. Its molecular formula is C11H9ClF3N3 and its molecular weight is 275.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Diuretic Effects
- Research on related compounds has shown analgesic-potentiating and diuretic effects. For example, compounds with similar structures have demonstrated significant analgesic-potentiating efficacies and remarkable diuretic activity in animal studies, comparing favorably with established drugs like Mercuhydrin and Diamox (Chen, 1956).
Anti-inflammatory Potency
- Certain corticosteroid derivatives with related chemical structures have been studied for their topical anti-inflammatory potencies. These compounds, particularly 17-heteroaryl carboxylates, have shown significant potency in anti-inflammatory assays, indicating potential applications in dermatological conditions (Shapiro et al., 1987).
Conversion to Active Metabolites
- Studies have also explored how similar compounds can undergo metabolic transformations in vivo to form active metabolites, such as benzodiazepines. This process involves N-dealkylation and ring closure, suggesting potential for designing prodrugs or understanding metabolic pathways (Lahti & Gall, 1976).
Carcinogenic Activity
- Research into the carcinogenic activities of halogen derivatives of certain compounds has provided insights into their potential toxicological impacts. For instance, studies on 4-dimethylaminoazobenzene derivatives have helped understand the role of certain functional groups in carcinogenic activity (Miller et al., 1949).
Cardiotonic Activity
- Synthesis and evaluation of novel pyrimidine derivatives, including those with dimethylamino groups, have shown promise in cardiotonic activity, offering potential therapeutic applications in cardiovascular diseases (Dorigo et al., 1996).
properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-18(2)6-7(4-16)10-9(12)3-8(5-17-10)11(13,14)15/h3,5-6H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLZKLGOSZEREO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






